3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate
Description
3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with a 2,5-dimethoxyphenyl group and at the 6-position with a cyclopropanecarboxylate ester. The 4-methyl group further modifies its electronic and steric properties. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties.
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-12-16-11-15(27-21(23)13-4-5-13)7-9-19(16)28-22(24)20(12)17-10-14(25-2)6-8-18(17)26-3/h6-11,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQRWWBVXUEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CC3)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound shares structural motifs with other synthesized derivatives containing the 2,5-dimethoxyphenyl group. For example:
- Compound 5 : (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one.
- Compound 6 : (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one .
Comparative Analysis
| Property | Target Compound | Compound 5 | Compound 6 |
|---|---|---|---|
| Core Structure | Coumarin (2H-chromen-2-one) | Tetrahydro-pyrimidin | Tetrahydro-pyrimidin with extended styryl group |
| Key Substituents | - 3-position: 2,5-dimethoxyphenyl - 6-position: Cyclopropanecarboxylate ester |
- 2,5-Dimethoxyphenyl - Thioxo group - Prop-2-en-1-one moiety |
- Additional (E)-2,5-dimethoxystyryl group - Thioxo and prop-2-en-1-one |
| Synthetic Route | Likely esterification of coumarin precursor | Aldol condensation | Aldol condensation with extended conjugation |
| Potential Applications | Hypothesized: Fluorescent probes, enzyme inhibition | Not specified; thioxo groups may confer redox activity | Enhanced π-conjugation for optoelectronic applications |
Key Differences and Implications
Core Structure : The coumarin core in the target compound contrasts with the tetrahydro-pyrimidin rings in Compounds 5 and 2. Coumarins are rigid and planar, favoring fluorescence and intercalation, while pyrimidin derivatives offer flexibility for binding in enzymatic pockets .
Compounds 5 and 6 feature thioxo (-S-) and α,β-unsaturated ketone groups, which may participate in redox reactions or Michael additions, broadening their reactivity .
Synthesis : The target compound’s esterification route differs from the aldol condensation used for Compounds 5 and 6, suggesting divergent scalability and purity challenges.
Research Findings and Limitations
- Biological Activity : The 2,5-dimethoxyphenyl group is associated with enhanced lipid solubility and membrane penetration in related compounds, but the target compound’s bioactivity remains unvalidated .
- Data Gaps : Absence of experimental data (e.g., NMR, XRD, or bioassays) for the target compound limits direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
